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molecular formula C9H11ClN2O4 B8335836 2-(beta,gamma-Dihydroxypropyl)amino-6-chloronitrobenzene

2-(beta,gamma-Dihydroxypropyl)amino-6-chloronitrobenzene

Cat. No. B8335836
M. Wt: 246.65 g/mol
InChI Key: REGPKDFJGROPRO-UHFFFAOYSA-N
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Patent
US04845293

Procedure details

0.2 mole (38.4 g) of 2,6-dichloronitrobenzene and 0.6 mole (54.6 g) of 3-aminopropane-1,2-diol in 200 ml of 1-methyl-2-pyrrolidone are heated to 80° C. The reaction mixture is diluted with ice. The product expected precipitates. After recrystallizing from isopropanol, it melts at 126° C.
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
54.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[N+:9]([O-:11])=[O:10].[NH2:12][CH2:13][CH:14]([OH:17])[CH2:15][OH:16]>CN1CCCC1=O>[OH:17][CH:14]([CH2:15][OH:16])[CH2:13][NH:12][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
38.4 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)[N+](=O)[O-]
Name
Quantity
54.6 g
Type
reactant
Smiles
NCC(CO)O
Name
Quantity
200 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is diluted with ice
CUSTOM
Type
CUSTOM
Details
The product expected precipitates
CUSTOM
Type
CUSTOM
Details
After recrystallizing from isopropanol, it melts at 126° C.

Outcomes

Product
Name
Type
Smiles
OC(CNC1=C(C(=CC=C1)Cl)[N+](=O)[O-])CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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